molecular formula C14H16N2O2 B12677598 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid CAS No. 88661-51-2

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid

Cat. No.: B12677598
CAS No.: 88661-51-2
M. Wt: 244.29 g/mol
InChI Key: XIAYIHRUXVWWSD-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as an estrogen receptor modulator and its implications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of the desired beta-carboline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It has shown promise as an estrogen receptor modulator, making it a candidate for cancer treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid exerts its effects involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, it can modulate their activity, influencing various cellular pathways involved in growth and proliferation. This makes it a potential therapeutic agent for conditions like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid apart is its specific propionic acid moiety, which can influence its binding affinity and selectivity for estrogen receptors. This unique feature may enhance its therapeutic potential compared to other similar compounds .

Properties

CAS No.

88661-51-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propanoic acid

InChI

InChI=1S/C14H16N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,12,15-16H,5-8H2,(H,17,18)

InChI Key

XIAYIHRUXVWWSD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCC(=O)O

Origin of Product

United States

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